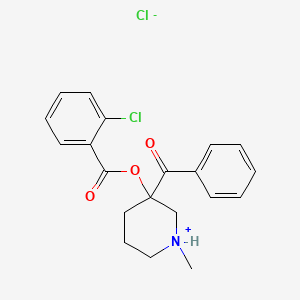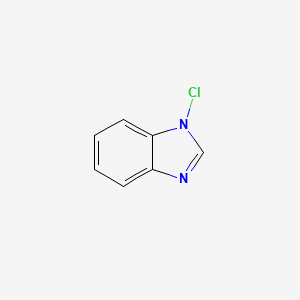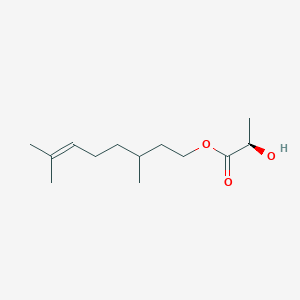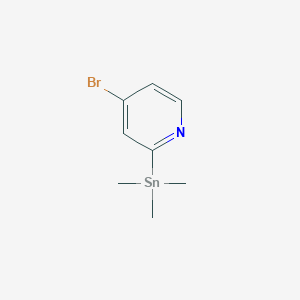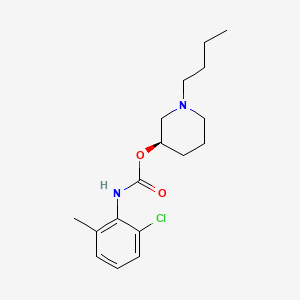
(R)-(+)-2-Chloro-6-methylcarbanilic acid, 1-butyl-3-piperidyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a butyl group and a carbamate group attached to a chlorinated methylphenyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Substitution with Butyl Group: The piperidine ring is then alkylated with a butyl halide under basic conditions to introduce the butyl group.
Carbamate Formation: The final step involves the reaction of the substituted piperidine with 2-chloro-6-methylphenyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted carbamate derivatives.
科学研究应用
[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of [(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate can be compared with other similar compounds, such as:
[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-4-methylphenyl)carbamate: Differing in the position of the methyl group on the aromatic ring.
[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-ethylphenyl)carbamate: Differing in the alkyl group attached to the aromatic ring.
属性
CAS 编号 |
32234-95-0 |
|---|---|
分子式 |
C17H25ClN2O2 |
分子量 |
324.8 g/mol |
IUPAC 名称 |
[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C17H25ClN2O2/c1-3-4-10-20-11-6-8-14(12-20)22-17(21)19-16-13(2)7-5-9-15(16)18/h5,7,9,14H,3-4,6,8,10-12H2,1-2H3,(H,19,21)/t14-/m1/s1 |
InChI 键 |
SUGBVZMJIRBHEZ-CQSZACIVSA-N |
手性 SMILES |
CCCCN1CCC[C@H](C1)OC(=O)NC2=C(C=CC=C2Cl)C |
规范 SMILES |
CCCCN1CCCC(C1)OC(=O)NC2=C(C=CC=C2Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



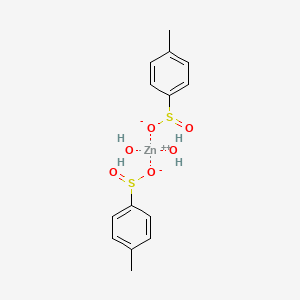
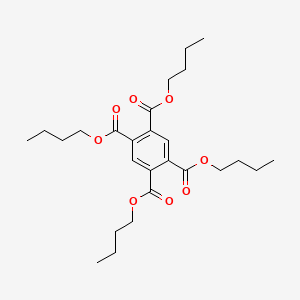
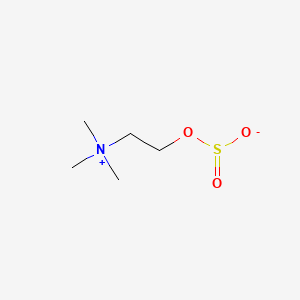
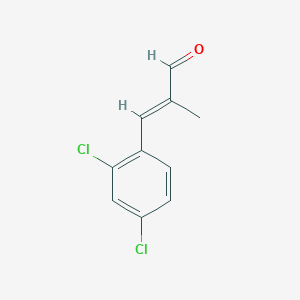

![diazanium;4-[2-(dodecanoylamino)ethoxy]-4-oxo-3-sulfonatobutanoate](/img/structure/B13745029.png)
![[3-(2-Sulfosulfanylethylamino)propylamino]benzene](/img/structure/B13745037.png)
